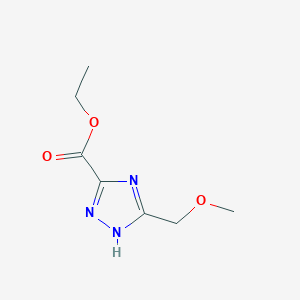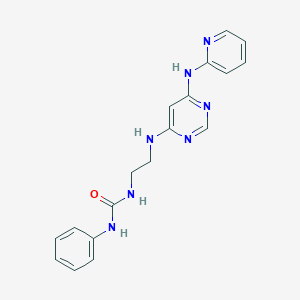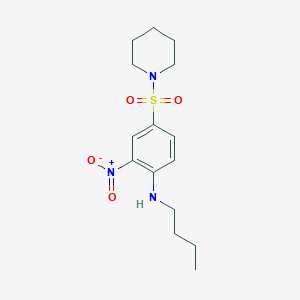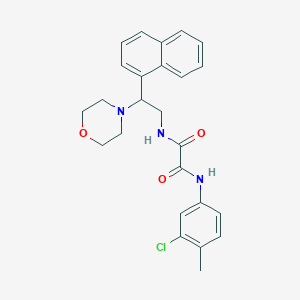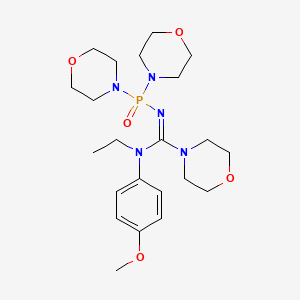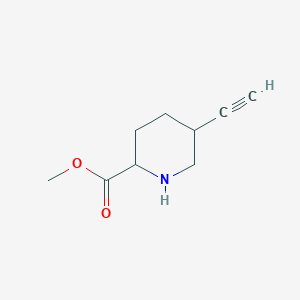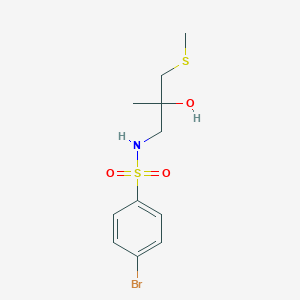
4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxylic acid, also known as 4-MPCA, is an organic compound that has been the subject of much scientific research over the past few decades. It is a derivative of isochromene and is structurally related to other isochromene-based compounds. 4-MPCA has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used to study the mechanism of action of various drugs, and as a potential therapeutic agent in the treatment of some diseases.
Wissenschaftliche Forschungsanwendungen
Novel Carboxylic Acid Bioisosteres
Recent developments have highlighted the importance of carboxylic acid bioisosteres in overcoming challenges related to toxicity, metabolic stability, and biological membrane diffusion of carboxylic acid-containing drugs. Novel carboxylic acid substitutes have been designed to improve pharmacological profiles by altering bioactivity, selectivity, or physicochemical properties. These innovations reflect the ongoing interest and creativity in modern drug design to circumvent obstacles associated with traditional carboxylic acid moieties (Horgan & O’ Sullivan, 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, being fermentatively produced by engineered microbes, have shown inhibitory effects on these organisms at concentrations below desired yields. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance robustness. This research contributes to the broader application of carboxylic acids in bio-based chemical production (Jarboe, Royce, & Liu, 2013).
Chemosensors Development
The study of 4-methyl-2,6-diformylphenol-based compounds for detecting various analytes, including metal ions and neutral molecules, showcases the role of carboxylic acid derivatives in developing highly selective and sensitive chemosensors. These advancements in fluorescent chemosensors underline the potential of carboxylic acid derivatives in analytical chemistry (Roy, 2021).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques, involving new solvents like ionic liquids and traditional amine-based systems, is pivotal for the production of bio-based plastics. This research area explores solvent developments and regeneration strategies, contributing to sustainable chemical production processes (Sprakel & Schuur, 2019).
Carcinogen Metabolites in Tobacco Research
The measurement of human urinary carcinogen metabolites, including carboxylic acids, provides insight into the effects of tobacco and cancer. This research highlights the utility of carboxylic acids and their derivatives as biomarkers in understanding the exposure and metabolic processing of carcinogens (Hecht, 2002).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1-oxoisochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)17(20)21-15(14)16(18)19/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJXTFQIGXMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
![2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441501.png)
